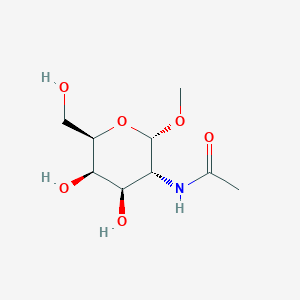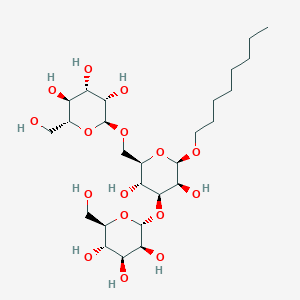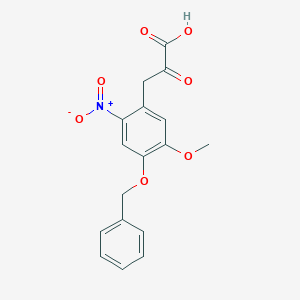
Azetidine-2-carboxylic acid
Overview
Description
Azetidine-2-carboxylic acid is a plant non-protein amino acid homologue of proline with the molecular formula C₄H₇NO₂. It is a heterocyclic compound featuring a four-membered ring with nitrogen as its heteroatom and a carboxylic acid group substituted on one of the ring carbon atoms . This compound is known for its ability to act as an analog of proline and can be incorporated into proteins in place of proline .
Synthetic Routes and Reaction Conditions:
Optically Inactive this compound: This form can be synthesized from the neurotransmitter gamma-aminobutyric acid (GABA) by alpha-bromination, followed by the removal of hydrogen bromide from the intermediate gamma-amino-alpha-bromobutyric acid and ring closure by treatment with a barium hydroxide solution.
Optically Active this compound: This form is obtained by treating alpha, gamma-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield gamma-amino-alpha-chlorobutyric acid, followed by elimination of hydrogen chloride and cyclization by treatment with barium hydroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific details on the products formed are limited.
Reduction: Reduction reactions can be performed on this compound, potentially leading to the formation of various reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce amine derivatives.
Mechanism of Action
Target of Action
Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid (NPAA) that acts as an analog of proline . It is misincorporated into proteins in place of proline during protein biosynthesis . The primary targets of Aze are proteins that are translated in the cytosol .
Mode of Action
Aze interferes with nascent protein folding, leading to protein aggregation or upregulation of the expression of aggregation-prone mutant proteins . It is misincorporated for proline during protein biosynthesis, specifically on cytosolically translated proteins . This misincorporation disrupts the normal function of the protein .
Biochemical Pathways
The misincorporation of Aze into proteins affects the protein biosynthesis pathway . This leads to an upregulation of the unfolded protein response, implicating protein degradation of misfolded proteins . The misincorporation of Aze into proteins can alter collagen, keratin, hemoglobin, and protein folding .
Pharmacokinetics
It is known that aze can be quickly involved in proteins .
Result of Action
The misincorporation of Aze into proteins in place of proline leads to proteotoxic stress . This can deter the growth of competing vegetation and poison predators . In humans, the misincorporation of Aze into proteins can alter collagen, keratin, hemoglobin, and protein folding .
Action Environment
Aze is produced by certain plants and is present in their rhizomes and fresh foliage . It is known to occur in two species from the Asparagaceae - Convallaria majalis (lily of the valley), and Polygonatum (solomon’s seal). Aze is also found in numerous plants from the bean family Fabaceae, and has also been detected in small quantities in table beets, garden beets, and sugar beets . The presence of Aze in these plants suggests that its action, efficacy, and stability may be influenced by the plant’s environmental factors.
Biochemical Analysis
Biochemical Properties
Azetidine-2-carboxylic acid can be misincorporated into proteins in place of proline . This misincorporation can alter the structure and function of proteins, leading to a wide range of toxic and teratogenic disorders . It has been shown to alter collagen, keratin, hemoglobin, and protein folding .
Cellular Effects
This compound induces endoplasmic reticulum stress and affects autophagy and calcium homeostasis . It does not induce poly adenosine diphosphate ribose polymerase (PARP) cleavage while levels of binding immunoglobulin protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α) increase .
Molecular Mechanism
This compound is misincorporated into proteins in place of proline . This misincorporation can alter the structure and function of proteins, leading to a wide range of toxic and teratogenic disorders . It has been shown to alter collagen, keratin, hemoglobin, and protein folding .
Temporal Effects in Laboratory Settings
The effects of this compound on cells and proteins can be observed over time in laboratory settings . It has been shown to cause protein misfolding and disrupt cell proliferation and growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species including ducks, hamsters, mice, and rabbits .
Metabolic Pathways
This compound can be metabolized by bacteria . The filamentous ascomycete Aspergillus nidulans is able to not only resist this compound toxicity but also utilize it as a nitrogen source via GABA catabolism .
Transport and Distribution
It is known that it can be incorporated into proteins in place of proline .
Subcellular Localization
It is known that it can be incorporated into proteins in place of proline , which suggests that it may be localized wherever these proteins are found within the cell.
Scientific Research Applications
Azetidine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Proline: Azetidine-2-carboxylic acid is a structural analog of proline, differing by the size of the ring (four-membered in this compound vs.
Aziridine-2-carboxylic Acid: This compound is another analog with a three-membered ring, differing from the four-membered ring of this compound.
Uniqueness: this compound’s unique four-membered ring structure and its ability to be incorporated into proteins in place of proline make it distinct from other similar compounds. This property allows it to be used as a tool to study protein misfolding and aggregation, as well as its potential therapeutic applications .
Properties
IUPAC Name |
azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUEWIQBXOCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859699 | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2517-04-6, 20063-89-2, 2133-34-8 | |
| Record name | (±)-2-Azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinecarboxylic Acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZETIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azetidine-2-carboxylic acid exerts its effects by competitively inhibiting prolyl-tRNA synthetase (ProRS), the enzyme responsible for incorporating proline into polypeptide chains during protein synthesis [, , ]. Due to its structural similarity to proline, Aze is mistakenly incorporated into proteins, leading to protein misfolding and dysfunction [, , , ]. This misincorporation disrupts vital cellular processes, such as collagen synthesis and assembly, leading to various physiological effects depending on the cell type and organism affected [, , , , , , , , ].
A: this compound has the molecular formula C4H7NO2 and a molecular weight of 101.11 g/mol []. Spectroscopic data, including NMR and IR spectra, have been reported in various studies characterizing the compound and its interactions with biological systems [, ].
A: this compound itself does not exhibit intrinsic catalytic properties. It is not an enzyme or a catalyst used in chemical reactions [, , ]. Its primary mode of action stems from its ability to interfere with prolyl-tRNA synthetase (ProRS) activity, thereby disrupting protein synthesis [, , ].
A: While the provided abstracts do not explicitly discuss computational studies on this compound, its structural similarity to proline makes it amenable to computational modeling techniques. Researchers could employ molecular docking simulations and quantitative structure-activity relationship (QSAR) studies to investigate its interactions with ProRS and potentially design novel this compound derivatives with altered biological activity [].
A: The research journey of this compound began with its discovery in Convallaria majalis (Lily of the Valley) [, , ]. Early research primarily focused on its unusual presence in the plant kingdom and its effects on plant growth and development [, ]. Later studies revealed its ability to inhibit protein synthesis and collagen formation by substituting for proline, sparking interest in its potential therapeutic applications [, , , , , , , , ]. Subsequent research explored its effects on various cell types and organisms, its potential role in the pathogenesis of diseases like multiple sclerosis, and its use as a tool to study protein structure and function [, , , , ].
A: The study of this compound bridges various scientific disciplines, including biochemistry, molecular biology, pharmacology, and medicine []. Its unique properties have led to applications in diverse research areas:
- Understanding protein synthesis and folding: this compound serves as a valuable tool to investigate the intricacies of protein synthesis, folding, and the consequences of misincorporation on protein structure and function [, , ].
- Developing novel therapeutics: Its ability to inhibit collagen synthesis and modulate cell growth has sparked interest in its potential for treating diseases characterized by excessive collagen deposition, such as fibrosis and cancer [, ].
- Studying the pathogenesis of diseases: The observation that this compound can induce pathological changes in oligodendrocytes, the myelin-producing cells of the central nervous system, suggests a possible role in the development of demyelinating diseases like multiple sclerosis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)






![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)



